molecular formula C22H23NO3 B2663556 2-ethoxy-N-(2-hydroxy-3-phenylpropyl)-1-naphthamide CAS No. 1351658-10-0

2-ethoxy-N-(2-hydroxy-3-phenylpropyl)-1-naphthamide

Cat. No.: B2663556
CAS No.: 1351658-10-0
M. Wt: 349.43
InChI Key: GURGXVKJBGOYNP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C20H25NO3 . The InChI string representation of its structure is "InChI=1S/C20H25NO3/c1-3-24-15(2)20(23)21-18-11-7-8-16(14-18)12-13-19(22)17-9-5-4-6-10-17/h4-11,14-15,19,22H,3,12-13H2,1-2H3,(H,21,23)" . The InChIKey, a hashed version of the full InChI, is "NFJLTRDVAXURIM-UHFFFAOYSA-N" .

Scientific Research Applications

Chemical Synthesis and Characterization

Studies on similar naphthol derivatives, like the synthesis and characterization of organotin compounds derived from Schiff bases for organic light-emitting diodes (OLEDs), illustrate the versatility of naphthol compounds in material science. These studies demonstrate the potential for developing new materials with desirable photophysical properties for use in electronic devices (García-López et al., 2014).

Photophysical Properties

The investigation into the photophysical characteristics of naphthol derivatives, such as their interaction with bovine serum albumin (BSA), highlights the utility of these compounds in biological studies. Fluorescence spectral studies can provide insights into the binding behavior of naphthol derivatives with proteins, which is crucial for understanding drug-protein interactions and designing fluorescence-based sensors (Ghosh et al., 2016).

Chemical Reactivity

The reactivity of amino acid chemosensors with ethanol, resulting in ethoxy derivatives, showcases the potential for chemical modification of naphthol derivatives to create specific sensing molecules. Such studies are pivotal for the development of chemosensors that can detect various substances or changes in the environment (Varghese et al., 2017).

Organic Synthesis

Research on the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to anti-inflammatory agents like naproxen, underlines the importance of naphthol derivatives in pharmaceutical synthesis. This work demonstrates the practical approaches to synthesizing valuable pharmaceutical intermediates using naphthol derivatives (Hiyama et al., 1990).

Properties

IUPAC Name

2-ethoxy-N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-2-26-20-13-12-17-10-6-7-11-19(17)21(20)22(25)23-15-18(24)14-16-8-4-3-5-9-16/h3-13,18,24H,2,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURGXVKJBGOYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(CC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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